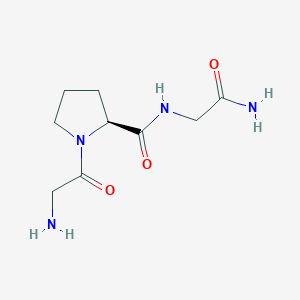

H-Gly-Pro-Gly-NH2

Vue d'ensemble

Description

Le glycyl-prolyl-glycine amide (GPG-NH2) est un peptide synthétique connu pour ses propriétés antivirales, en particulier contre le virus de l'immunodéficience humaine de type 1 (VIH-1). Il a été initialement développé par Fastilium Property Group AB et s'est montré prometteur pour cibler la glycoprotéine d'enveloppe virale (Env) du VIH-1 . Le composé a une formule moléculaire de C9H16N4O3 et est connu pour sa capacité à perturber la maturation de la protéine d'enveloppe virale gp160 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du glycyl-prolyl-glycine amide implique le couplage séquentiel d'acides aminés. Le processus commence généralement par la protection du groupe amino de la glycine, suivie du couplage de la proline et d'un autre résidu glycine. L'étape finale implique la déprotection du groupe amino pour obtenir le peptide souhaité .

Méthodes de production industrielle

La production industrielle du glycyl-prolyl-glycine amide peut être réalisée par synthèse peptidique en phase solide (SPPS). Cette méthode permet une production efficace et évolutive des peptides en ancrant l'acide aminé initial à une résine solide et en ajoutant séquentiellement des acides aminés protégés. Le produit final est ensuite clivé de la résine et purifié .

Analyse Des Réactions Chimiques

Types de réactions

Le glycyl-prolyl-glycine amide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le peptide afin d'améliorer sa stabilité et son activité .

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec une activité antivirale et une stabilité améliorées. Par exemple, l'oxydation du glycyl-prolyl-glycine amide peut conduire à la formation de ponts disulfure, ce qui stabilise la structure du peptide .

Applications de la recherche scientifique

Le glycyl-prolyl-glycine amide a été largement étudié pour ses propriétés antivirales. Il a montré une efficacité dans l'inhibition de la réplication du VIH-1 en ciblant la glycoprotéine d'enveloppe virale (Env). Ce composé a également été étudié pour son utilisation potentielle dans le traitement d'autres infections virales et de maladies du système immunitaire .

Outre ses applications antivirales, le glycyl-prolyl-glycine amide a été étudié pour son rôle dans le repliement et la stabilité des protéines. Il a été utilisé comme peptide modèle pour étudier les effets des interactions ion-peptide sur la conformation et la stabilité des peptides .

Mécanisme d'action

Le glycyl-prolyl-glycine amide exerce ses effets antiviraux en ciblant la glycoprotéine d'enveloppe virale (Env) du VIH-1. Le composé est métabolisé en α-hydroxy-glycineamide (αHGA), qui interfère avec la maturation de la protéine précurseur Env gp160. Cette perturbation conduit à la dégradation de gp160 par la voie de dégradation des protéines associée au réticulum endoplasmique (ERAD), ce qui entraîne la production de particules de VIH-1 fusion-incompetentes .

Applications De Recherche Scientifique

H-Gly-Pro-Gly-NH2 exhibits several biological activities that make it significant in medical research:

- Antiviral Properties : This peptide has shown potential in inhibiting HIV replication, making it a candidate for further research in antiviral therapies .

- Hormonal Regulation : The compound may play a role in hormonal balance, which can be crucial for understanding various endocrine disorders.

Peptide Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) , allowing for precise control over the peptide sequence. The stability conferred by the amide group at the C-terminus enhances its biological activity, making it suitable for various experimental applications.

Applications in Hydrogel Formation

Recent studies have highlighted the use of this compound in the development of hybrid hydrogels. These hydrogels are formed through coassembly with other peptides, such as Fmoc-Phe-Phe, leading to materials with improved mechanical properties and biofunctionality:

- Structural Properties : The incorporation of this compound contributes to a polyproline II helical structure, which is essential for the mechanical integrity of the hydrogel .

- Applications in Tissue Engineering : The unique properties of these hydrogels make them suitable for applications in tissue engineering and regenerative medicine, where scaffold materials are needed to support cell growth and tissue regeneration .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antiviral Research : A study demonstrated that this peptide could inhibit HIV replication effectively, indicating its potential as a therapeutic agent against viral infections .

- Hydrogel Development : Research on hybrid hydrogels containing this compound showed enhanced mechanical properties compared to individual components, suggesting its utility in creating advanced biomaterials for medical applications .

Mécanisme D'action

Glycyl-prolyl-glycine amide exerts its antiviral effects by targeting the viral envelope glycoprotein (Env) of HIV-1. The compound is metabolized to α-hydroxy-glycineamide (αHGA), which interferes with the maturation of the Env precursor protein gp160. This disruption leads to the degradation of gp160 through the endoplasmic reticulum-associated protein degradation (ERAD) pathway, resulting in the production of fusion-incompetent HIV-1 particles .

Comparaison Avec Des Composés Similaires

Le glycyl-prolyl-glycine amide est unique dans sa capacité à cibler la glycoprotéine d'enveloppe virale (Env) du VIH-1. Des composés similaires comprennent d'autres peptides antiviraux et de petites molécules qui ciblent différentes étapes du cycle de réplication virale. Par exemple, des peptides comme l'enfuvirtide ciblent le processus de fusion du VIH-1, tandis que de petites molécules comme les inhibiteurs de la transcriptase inverse ciblent le processus de réplication virale .

Liste des composés similaires

- Enfuvirtide

- Inhibiteurs de la transcriptase inverse (par exemple, zidovudine, lamivudine)

- Inhibiteurs de la protéase (par exemple, ritonavir, lopinavir)

- Inhibiteurs de l'intégrase (par exemple, raltégravir, dolutegravir)

Conclusion

Le glycyl-prolyl-glycine amide est un peptide antiviral prometteur avec des propriétés uniques qui le rendent efficace contre le VIH-1. Sa capacité à perturber la maturation de la glycoprotéine d'enveloppe virale (Env) le distingue des autres composés antiviraux. La poursuite de la recherche sur ce composé pourrait conduire à de nouvelles stratégies thérapeutiques pour traiter les infections virales et les maladies du système immunitaire.

Activité Biologique

H-Gly-Pro-Gly-NH2, also known as Glycyl-Prolyl-Glycine Amide, is a tripeptide that has garnered attention for its biological activities, particularly in the context of antiviral properties. This compound has been shown to inhibit the replication of HIV-1 and exhibit various cellular effects, making it a subject of interest in pharmacological research.

Antiviral Properties

This compound has demonstrated significant antiviral activity, specifically against HIV-1. The mechanism of action involves interference with capsid formation, which is crucial for the viral life cycle. In vitro studies have confirmed that this peptide effectively inhibits HIV-1 replication, suggesting its potential as a therapeutic agent in HIV treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The primary action against HIV-1 involves disrupting the formation of viral capsids, thereby preventing the virus from maturing and replicating within host cells .

- Cell Cycle Modulation : Research indicates that this compound may influence cell cycle dynamics, potentially affecting apoptosis and autophagy pathways .

- Neuronal Signaling : The peptide is also implicated in neuronal signaling pathways, although specific details on its role in this context require further investigation .

Cytotoxicity and Safety Profile

In preclinical studies, assessing the cytotoxicity of this compound is crucial. In vitro assays using various mammalian cell lines have been conducted to evaluate its safety profile. These studies typically involve:

- LDH Release Assays : To determine plasma membrane integrity.

- Colony Formation Assays : To assess clonogenic potential.

- Cell Cycle Analysis : To evaluate distribution across different phases and detect apoptosis .

Comparative Biological Activity

The biological activities of this compound can be compared with other peptides and compounds. The following table summarizes key findings related to its biological activity compared to other known peptides:

Case Study 1: Antiviral Efficacy

A study examining the efficacy of this compound against HIV-1 involved treating infected cell cultures with varying concentrations of the peptide. Results indicated a dose-dependent reduction in viral load, supporting its potential as an antiviral agent. The study highlighted the need for further exploration into its pharmacodynamics and pharmacokinetics to optimize therapeutic applications .

Case Study 2: Cytotoxicity Assessment

In another research effort, this compound was subjected to cytotoxicity testing using human epithelial cell lines. The findings revealed that at therapeutic concentrations, the peptide exhibited minimal cytotoxic effects while maintaining significant antiviral activity. This suggests a favorable safety profile for potential clinical use .

Propriétés

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWLMJFURJYNEX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141497-12-3 | |

| Record name | Glycinamide, glycyl-prolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.